

An In-depth Technical Guide on the Target Validation of YZK-C22

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Compound of Interest

Compound Name: YZK-C22

Cat. No.: B12369436

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Disclaimer: The following technical guide summarizes the current publicly available information on the target validation of the novel fungicide **YZK-C22**. It is important to note that to date, the target validation for **YZK-C22** has been primarily conducted in the context of fungal species, particularly *Saccharomyces cerevisiae* and *Rhizoctonia solani*. There is currently no publicly available data on the target validation of **YZK-C22** in specific mammalian or human cell lines.

This guide is intended for researchers, scientists, and drug development professionals interested in the mechanism of action of **YZK-C22** and the methodologies used for its target validation.

Introduction to YZK-C22

YZK-C22 is a novel fungicide candidate characterized by a 1,2,3-thiadiazol-[1][2][3]triazolo[3,4-b][1][3][4]thiadiazole chemical scaffold. It has demonstrated broad-spectrum fungicidal activity. [2][5] The primary molecular target of **YZK-C22** in fungi has been identified as pyruvate kinase (PK), a key enzyme in the glycolytic pathway. [2][5]

Quantitative Data on YZK-C22 Activity

The biological activity of **YZK-C22** has been quantified against several fungal species and their respective pyruvate kinase enzymes. The available data is summarized in the tables below.

Table 1: In Vitro Enzymatic Inhibition of Pyruvate Kinase by **YZK-C22**

Target Enzyme	Source Organism	IC50 (µg/mL)	K _i (µmol/L)	Inhibition Type
Pyruvate Kinase	Saccharomyces cerevisiae	-	3.33 ± 0.28	Competitive
Pyruvate Kinase (RsPK)	Rhizoctonia solani	11.15	-	-

Table 2: Antifungal Activity of **YZK-C22**

Fungal Species	EC50 (µg/mL)
Rhizoctonia solani	3.14
Alternaria solani	>50
Botrytis cinerea	18.9
Cercospora arachidicola	>50
Physalospora piricola	>50
Sclerotinia sclerotiorum	>50
Setosphaeria turcica	5.7

Signaling Pathway of the Target

YZK-C22's target, pyruvate kinase, is a crucial enzyme in the glycolysis signaling pathway. It catalyzes the final step of glycolysis, the conversion of phosphoenolpyruvate (PEP) and ADP to pyruvate and ATP. By inhibiting pyruvate kinase, **YZK-C22** disrupts the normal glycolytic flux, leading to a depletion of ATP and metabolic precursors essential for fungal growth and survival.



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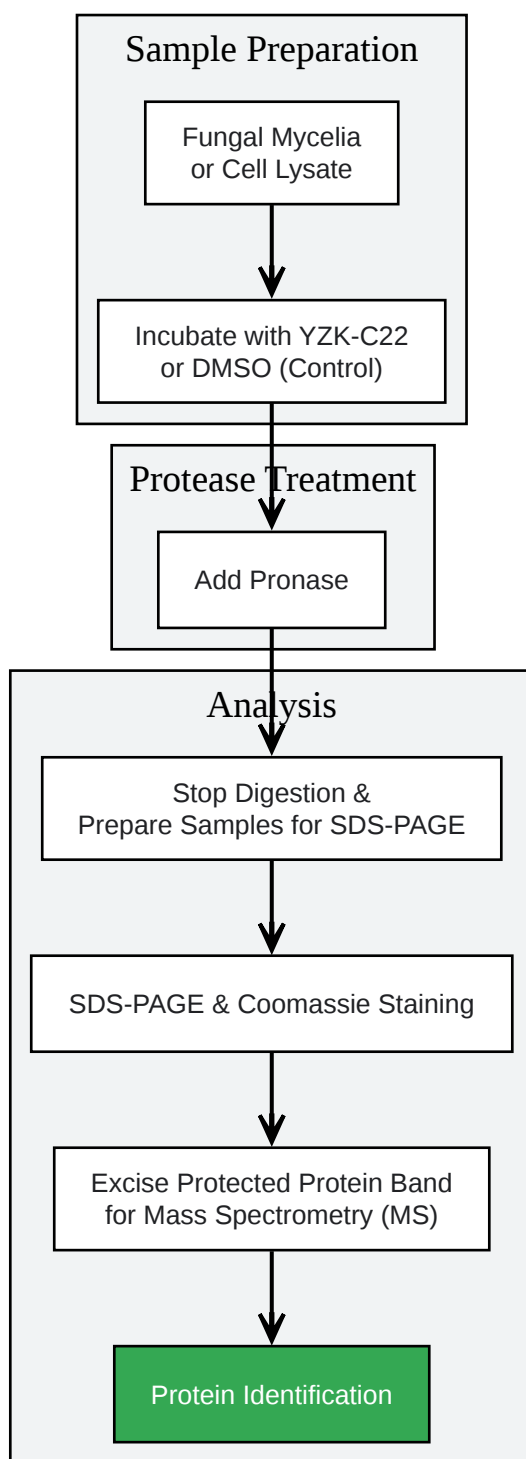
Figure 1: Proposed mechanism of action of **YZK-C22** via inhibition of Pyruvate Kinase in the glycolytic pathway.

Experimental Protocols for Target Validation

The following are detailed methodologies for key experiments that can be utilized for the validation of pyruvate kinase as the target of **YZK-C22**. These protocols are based on the approaches used in the referenced studies on fungi and are standard methods in target validation research.

Drug Affinity Responsive Target Stability (DARTS)

The DARTS method is used to identify the direct binding target of a small molecule by observing the stabilization of the target protein against proteolysis upon ligand binding.



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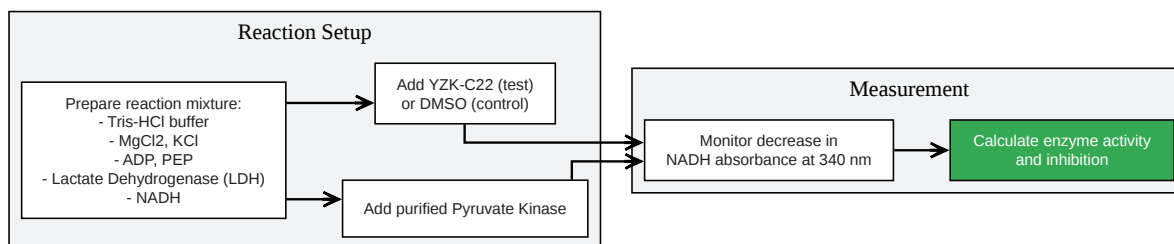
Figure 2: Experimental workflow for Drug Affinity Responsive Target Stability (DARTS).

Protocol:

- **Lysate Preparation:** Harvest fungal mycelia or cultured cells and lyse them in M-PER buffer (or a suitable lysis buffer) supplemented with protease inhibitors. Centrifuge the lysate to pellet cell debris and collect the supernatant.
- **Compound Incubation:** Divide the lysate into two aliquots. Treat one aliquot with **YZK-C22** (e.g., at 10x the EC₅₀ concentration) and the other with an equivalent volume of DMSO as a negative control. Incubate for 1 hour at room temperature.
- **Protease Digestion:** Add pronase to each lysate to a final concentration of 1:200 (pronase:total protein, w/w). Incubate at room temperature for 30 minutes.
- **SDS-PAGE Analysis:** Stop the digestion by adding SDS-PAGE loading buffer and boiling the samples. Run the digested lysates on an SDS-PAGE gel.
- **Protein Identification:** Stain the gel with Coomassie Brilliant Blue. A protein band that is present or more intense in the **YZK-C22**-treated lane compared to the DMSO control lane is a candidate target. Excise this band and identify the protein using mass spectrometry.

In Vitro Pyruvate Kinase Activity Assay

This assay directly measures the enzymatic activity of pyruvate kinase and its inhibition by **YZK-C22**.



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Figure 3: Workflow for the in vitro Pyruvate Kinase activity assay.

Protocol:

- **Reaction Mixture:** Prepare a reaction mixture containing Tris-HCl buffer (pH 7.5), MgCl₂, KCl, ADP, phosphoenolpyruvate (PEP), lactate dehydrogenase (LDH), and NADH.
- **Compound Addition:** Add varying concentrations of **YZK-C22** (dissolved in DMSO) to the reaction mixture. Use a DMSO-only control.
- **Enzyme Addition:** Add purified pyruvate kinase to initiate the reaction.
- **Measurement:** Immediately measure the decrease in absorbance at 340 nm over time using a spectrophotometer. The oxidation of NADH to NAD⁺ by LDH is coupled to the production of pyruvate by PK, and this is what is monitored.
- **Data Analysis:** Calculate the initial reaction velocities from the linear phase of the absorbance curves. Determine the IC₅₀ value of **YZK-C22** by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm target engagement in intact cells. It is based on the principle that a protein becomes more thermally stable when bound to a ligand.

Protocol:

- **Cell Treatment:** Treat intact cells (e.g., fungal protoplasts or a relevant cell line) with **YZK-C22** or DMSO for a specified time.
- **Heat Shock:** Heat the cell suspensions at a range of temperatures for a short duration (e.g., 3 minutes).
- **Cell Lysis and Fractionation:** Lyse the cells and separate the soluble protein fraction from the aggregated proteins by centrifugation.
- **Protein Detection:** Analyze the amount of soluble pyruvate kinase remaining at each temperature using Western blotting with a specific anti-PK antibody.

- **Data Analysis:** A shift in the melting curve to a higher temperature in the presence of **YZK-C22** indicates target engagement.

Conclusion and Future Directions

The available evidence strongly suggests that pyruvate kinase is a primary target of the fungicide **YZK-C22** in fungal species. This has been demonstrated through a combination of proteomic, enzymatic, and molecular modeling studies.

A significant knowledge gap remains concerning the activity and target of **YZK-C22** in mammalian and human cell lines. Given that the 1,2,4-triazolo[3,4-b][1][3][4]thiadiazole scaffold is present in compounds with demonstrated anticancer activity, future research should focus on:

- **Cytotoxicity Screening:** Evaluating the cytotoxic effects of **YZK-C22** against a panel of human cancer cell lines.
- **Target Validation in Mammalian Cells:** Utilizing techniques like CETSA and DARTS in human cell lines to determine if **YZK-C22** also targets human pyruvate kinase isoforms (e.g., PKM2, which is often upregulated in cancer) or other proteins.
- **Mechanism of Action Studies:** If activity in mammalian cells is observed, further studies will be required to elucidate the downstream cellular consequences of target engagement, such as effects on cell cycle, apoptosis, and metabolism.

Such studies will be crucial to determine if the potent fungicidal activity of **YZK-C22** can be repurposed for therapeutic applications in human diseases.

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